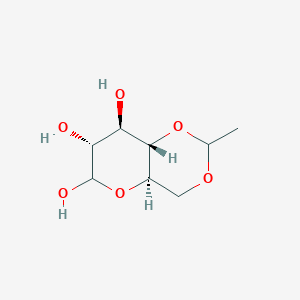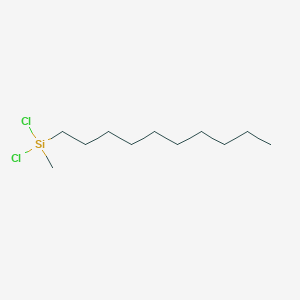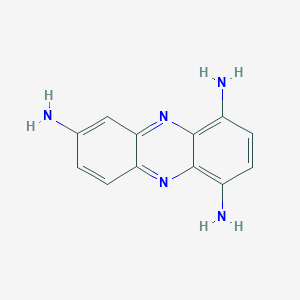
Actinomycin X2
Overview
Description
Actinomycin X2, also known as Actinomycin V, is a peptide pigment cultured from marine-derived Streptomyces cyaneofuscatus . It shows strong inhibition of MRSA with a minimum inhibitory concentration (MIC) value of 0.25 μg/mL . It can be used for cancer and bacterial infection .
Synthesis Analysis
Actinomycin X2 is produced by Streptomyces spp . The production of Actinomycin X2 is influenced by the cultivation medium compositions including soybean meal, peptone, soybean oil, and cornstarch . The yield of Actinomycin X2 was increased by 36.9% by culturing the strain Streptomyces spp JAU4234 in the nutritionally optimized fermentation medium .
Molecular Structure Analysis
The structure of Actinomycin X2 was resolved using NMR and single crystal X-ray crystallography . It is structurally related to Actinomycin D and differs only in the amino acid content of the peptide side chains .
Chemical Reactions Analysis
The application of Actinomycin X2 in the dyeing and finishing of silk fabric has been studied . The silk fabric dyed with Actinomycin X2 exhibited good UV protection ability and over 90% antibacterial activity even after 20 washing cycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of Actinomycin X2 have been studied using Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and X-ray diffraction (XRD) analyses .
Scientific Research Applications
Antimicrobial Natural Dye for Silk Fabric
Actinomycin X2 (Ac.X2) is a peptide pigment cultured from marine-derived Streptomyces cyaneofuscatus . It has been applied in the dyeing and finishing of silk fabric . The silk fabric dyed with Ac.X2 exhibited greater uptake and color fastness .
UV Protection
The silk fabric dyed with Ac.X2 exhibited good UV protection ability . This could be beneficial in the production of UV-protective clothing.
Antibacterial Properties
The antibacterial properties of dyed and finished silk were also evaluated, which exhibited over 90% antibacterial activity even after 20 washing cycles . This suggests that Ac.X2 could be used in the production of antibacterial fabrics.
Biological Safety
The brine shrimp assay was conducted to evaluate the general toxicity of the tested fabric, and the results indicated that the dyed silk fabrics had a good biological safety property . This is important in ensuring that the dyed fabric is safe for use.
Prevention and Therapy of Citrus Canker Disease
Act-X2 showed far more effectiveness than the commercially available pesticide Cu2(OH)3Cl in the prevention and therapy of citrus canker disease . This suggests that Ac.X2 could be used in the agriculture industry as a pesticide.
Nontarget Toxicity Evaluation
The nontarget toxicity evaluation demonstrated that Act-X2 was not phytotoxic to citrus trees and exhibited minimal toxicity to earthworms in both contact and soil toxic assays . This is crucial in ensuring that the use of Ac.X2 as a pesticide does not harm non-target organisms.
Mechanism of Action
Target of Action
Actinomycin X2, also known as Actinomycin V, is a compound synthesized by various species of Streptomyces . It has been found to target isoleucyl tRNA synthetase , a key enzyme involved in protein synthesis. This enzyme plays a crucial role in attaching isoleucine to its corresponding tRNA during translation, which is a critical step in protein synthesis .
Mode of Action
Actinomycin X2 interacts with its targets by binding strongly but reversibly to DNA, thereby interfering with the synthesis of RNA . This prevents RNA polymerase elongation, leading to impaired mRNA production . As a result, protein synthesis declines after Actinomycin X2 therapy . It also bonds steadily to the RNA polymerase, ribosome, malate dehydrogenase, and succinate dehydrogenase, inhibiting their activities and drastically reducing the expression levels of related genes .
Biochemical Pathways
It is known that it interferes with the process of transcription, which is a key step in the central dogma of molecular biology . By inhibiting RNA synthesis, Actinomycin X2 disrupts the normal flow of genetic information from DNA to RNA to protein .
Pharmacokinetics
It’s known that the minimum inhibitory concentration (mic) values of actinomycin x2 against a set of test bacterial organisms ranged between 195 and 3125 μg/ml . This suggests that Actinomycin X2 can be effective at relatively low concentrations.
Result of Action
The primary result of Actinomycin X2’s action is the inhibition of protein synthesis, leading to a decrease in the growth and proliferation of bacteria . It has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria . In particular, it has demonstrated strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.25 μg/mL .
Action Environment
The action of Actinomycin X2 can be influenced by various environmental factors. For instance, the production of Actinomycin X2 by Streptomyces smyrnaeus was found to be optimal in modified ISP-4 agar at pH 6.5, temperature 35 °C, inoculum 5% v/w, agar 1.5% w/v, and an incubation period of 7 days . These conditions may also influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H84N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-33,36-37,42-45,48-49H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZJMUMSSGCVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H84N12O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Actinomycin X2 | |
CAS RN |
18865-48-0 | |
| Record name | Actinomycin X2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinomycin D, 3A-(4-oxo-l-proline)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Actinomycin X2?
A1: Actinomycin X2 primarily acts by binding to DNA and interfering with the movement of RNA polymerase, thereby inhibiting DNA-dependent RNA synthesis [, , , ]. This mechanism is particularly effective against Gram-positive bacteria [, ].
Q2: Are there any other mechanisms of action reported for Actinomycin X2?
A2: Yes, recent studies suggest Actinomycin X2 also inhibits the activity of specific enzymes. These include neutral aminopeptidases like alanine aminopeptidase and methionine aminopeptidase type 2, which are implicated in tumor cell growth and movement [, ]. Additionally, it inhibits galactosaminogalactan deacetylase (Agd3) in Aspergillus fumigatus, hindering biofilm formation and virulence [].
Q3: What are the downstream effects of Actinomycin X2's interaction with its targets?
A3: Inhibition of RNA synthesis by Actinomycin X2 leads to disruption of protein synthesis and ultimately cell death [, ]. In the context of its anti-fungal activity, Actinomycin X2 disrupts biofilm formation by inhibiting Agd3, rendering the fungus more susceptible to antifungal drugs and the host's immune system [].
Q4: What is the molecular formula and weight of Actinomycin X2?
A4: The molecular formula of Actinomycin X2 is C62H85N12O17, and its molecular weight is 1269.4 g/mol [, ].
Q5: What spectroscopic data is available for Actinomycin X2?
A5: Actinomycin X2 has been characterized using various spectroscopic techniques, including:
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern [, , ].
- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule, including 1H and 13C NMR data [, , , ].
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule [, ].
- Ultraviolet-visible (UV-Vis) spectroscopy: Shows characteristic absorption bands used for identification and quantification [, , , ].
Q6: Has Actinomycin X2 been explored for material applications?
A6: Yes, recent research has investigated the incorporation of Actinomycin X2 into biomaterials like silk fibroin films and PVA/CMCS hydrogels to impart antibacterial properties [, , ].
Q7: What are the advantages of using Actinomycin X2 in material applications?
A7: Actinomycin X2 demonstrates a broad-spectrum antibacterial activity, including effectiveness against both Gram-positive and Gram-negative bacteria [, ]. Its incorporation into biomaterials has shown promising results in wound healing applications, suggesting potential for developing novel antimicrobial wound dressings [].
Q8: Does Actinomycin X2 exhibit any catalytic properties?
A8: While Actinomycin X2 is primarily known for its inhibitory activity, there is no current research indicating it possesses inherent catalytic properties. Its mode of action mainly revolves around binding and inhibiting target molecules rather than catalyzing chemical reactions.
Q9: Have computational methods been used to study Actinomycin X2?
A9: Yes, computational chemistry and modeling techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of Actinomycin X2 with various target proteins. These studies provide valuable insights into the binding affinities, potential binding sites, and molecular interactions involved in its biological activity [, ].
Q10: How do structural modifications of Actinomycin X2 influence its activity and potency?
A10: The peptide portions of Actinomycin X2 play a role in its interaction with aminopeptidases. Loss of these peptides alters the mechanism of inhibition from non-competitive to competitive [, ]. Furthermore, structural modifications, particularly in the proline ring, have been shown to impact its activity. For example, replacing the oxoproline ring with hydroxyproline results in the formation of Actinomycin XOβ, which exhibits different biological activity compared to Actinomycin X2 [].
Q11: What is known about the stability of Actinomycin X2 under various conditions?
A11: While specific data on Actinomycin X2's stability under various conditions is limited in the provided research, it's been successfully incorporated into different material formulations like silk fibroin films and PVA/CMCS hydrogels, suggesting some degree of stability during these processes [, ]. Further research is needed to thoroughly evaluate its stability profile under diverse environmental conditions, such as temperature, pH, and exposure to light and oxygen.
Q12: What is known about the toxicity of Actinomycin X2?
A12: Actinomycin X2 exhibits cytotoxic effects, particularly against tumor cells. Studies have shown that it can induce apoptosis in human prostate cancer cells through the mTOR pathway [].
Q13: Are there any known alternatives or substitutes for Actinomycin X2?
A13: While Actinomycin X2 itself hasn't been widely explored as a primary therapeutic agent, other actinomycins, like Actinomycin D, are clinically used as anticancer drugs and exhibit similar mechanisms of action [, , ]. The choice between using Actinomycin X2 or its alternatives would depend on various factors, including target specificity, efficacy, toxicity profiles, and cost-effectiveness.
Q14: What is the historical context of Actinomycin X2 discovery and research?
A14: Actinomycin X2 belongs to the actinomycin family, a group of antibiotics first discovered in 1940 from Streptomyces antibioticus []. These compounds were among the earliest antibiotics discovered and played a significant role in shaping the field of antibiotic research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




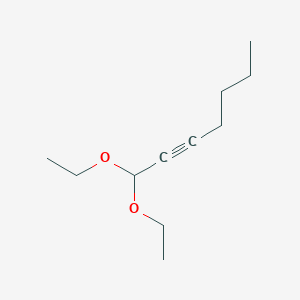
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
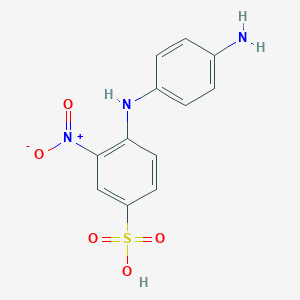
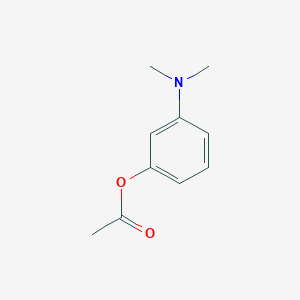
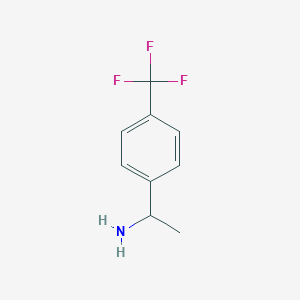
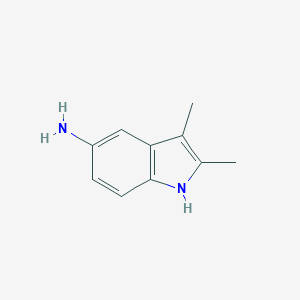

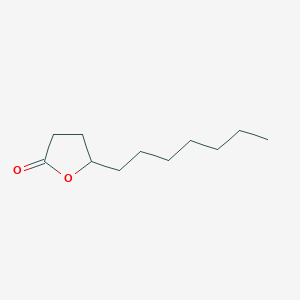
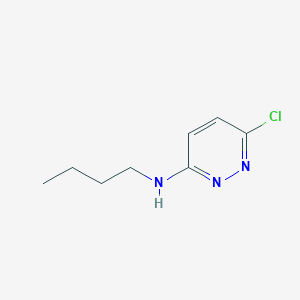
![Spiro[5.5]undecane](/img/structure/B92164.png)
